2-(5-amino-3-metil-1H-pirazo-1-il)acetimidamida

Descripción general

Descripción

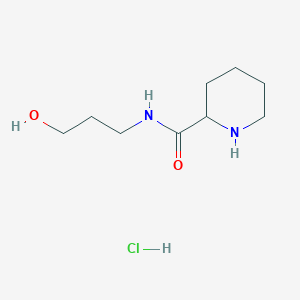

“2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide” is a pyrazole-based compound . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The synthesis of these compounds has been confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Aplicaciones Científicas De Investigación

Avances en la Química Sintética

Los derivados del pirazol son fundamentales en el desarrollo de nuevas metodologías sintéticas. El compuesto en cuestión puede utilizarse en rutas sintéticas ecológicas, aprovechando catalizadores avanzados y técnicas como sistemas catalíticos heterogéneos, sistemas sin ligando y reacciones asistidas por ultrasonido o microondas . Estos métodos apuntan a mejorar la eficiencia de las reacciones y reducir el impacto ambiental.

Exploración de la Actividad Biológica

Las actividades biológicas de los pirazoles son de gran interés. 2-(5-amino-3-metil-1H-pirazo-1-il)acetimidamida podría explorarse por sus posibles afinidades biológicas, como propiedades antimicrobianas, antivirales o anticancerígenas . La investigación en esta área podría conducir al desarrollo de nuevos agentes terapéuticos.

Aplicaciones en Química Medicinal

En química medicinal, los amino-pirazoles son valiosos para diseñar ligandos para varios receptores y enzimas. Este compuesto podría servir como un marco para desarrollar inhibidores que se dirigen a quinasas como la tirosina quinasa de Bruton (BTK), que son cruciales en el tratamiento de malignidades impulsadas por células B .

Potencial Antileishmanial y Antimalárico

La actividad antipromastigote de los derivados del pirazol los convierte en candidatos para fármacos antileishmaniales y antimaláricos. La capacidad del compuesto para encajar en los sitios activos de las enzimas diana con una menor energía libre de unión sugiere su potencial como compuesto líder en el desarrollo de tratamientos para estas enfermedades .

Efectos Antiproliferativos

La investigación sobre los efectos antiproliferativos de los derivados del pirazol en líneas celulares cancerosas, como LNCaP y PC-3, podría extenderse a This compound. Su eficacia en la inhibición del crecimiento de las células cancerosas puede ser un área de estudio significativa .

Desarrollo de Productos Químicos Agrícolas

Los derivados del pirazol son conocidos por poseer propiedades agroquímicas. Este compuesto podría investigarse para su uso en el desarrollo de nuevos pesticidas o herbicidas, contribuyendo al sector agrícola al mejorar las estrategias de protección de los cultivos .

Mecanismo De Acción

Target of Action

The primary target of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the androgen receptor (AR). The AR signaling pathway is often activated in prostate cancer cells, and blocking this signaling pathway with AR antagonists is a crucial strategy in prostate cancer therapy .

Mode of Action

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide interacts with the androgen receptor, acting as an antagonist. This means it binds to the receptor and inhibits its action, thereby blocking the AR signaling pathway . This blockage can lead to a decrease in the proliferation of prostate cancer cells .

Biochemical Pathways

The AR signaling pathway is the primary biochemical pathway affected by 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide. When the AR signaling pathway is blocked, it can lead to a decrease in the proliferation of prostate cancer cells . This pathway is critical for the development of prostate cancer, and its reactivation is often associated with the progression of the disease to a more resistant stage .

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially impact the bioavailability of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide, but more research is needed to confirm this.

Result of Action

The primary result of the action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the inhibition of the AR signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series have shown higher anti-proliferative activity against prostate cancer cells than standard treatments .

Análisis Bioquímico

Biochemical Properties

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound has been shown to interact with various kinases, including p38MAPK, which is involved in inflammatory responses . Additionally, it can act as a ligand for receptors or enzymes, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell. These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

At the molecular level, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, the compound has been shown to inhibit certain kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions are crucial for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These findings are important for its potential use in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects.

Metabolic Pathways

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. These properties are important for understanding its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-4-2-6(9)11(10-4)3-5(7)8/h2H,3,9H2,1H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHIXQCBVMGBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)

![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)